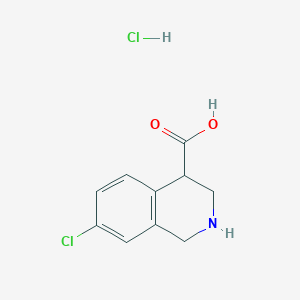

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride

CAS No.: 1955554-99-0

Cat. No.: VC7122094

Molecular Formula: C10H11Cl2NO2

Molecular Weight: 248.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955554-99-0 |

|---|---|

| Molecular Formula | C10H11Cl2NO2 |

| Molecular Weight | 248.1 |

| IUPAC Name | 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H10ClNO2.ClH/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14;/h1-3,9,12H,4-5H2,(H,13,14);1H |

| Standard InChI Key | COJWAIIIPKODAL-UHFFFAOYSA-N |

| SMILES | C1C(C2=C(CN1)C=C(C=C2)Cl)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a partially saturated isoquinoline core with strategic functionalization:

-

Tetrahydroisoquinoline backbone: The six-membered aromatic ring is hydrogenated at positions 1, 2, 3, and 4, conferring both planar and non-planar regions.

-

Substituents: A chlorine atom at the 7-position enhances electrophilic reactivity, while the carboxylic acid group at the 4-position introduces hydrogen-bonding capability and acidity () .

-

Hydrochloride salt formation: The protonation of the tertiary amine enhances solubility in polar solvents like water and ethanol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 248.10 g/mol | |

| CAS Number | 1955554-99-0 | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water, ethanol, DMSO |

Synthesis and Characterization

Synthetic Pathways

The synthesis of 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride typically involves multistep reactions:

-

Isoquinoline derivatization: Starting from isoquinoline, chlorination at the 7-position is achieved using or under anhydrous conditions.

-

Hydrogenation: Catalytic hydrogenation (e.g., ) saturates the 1,2,3,4-positions to form the tetrahydroisoquinoline intermediate.

-

Carboxylic acid introduction: Hydrolysis of a nitrile or ester group at the 4-position yields the carboxylic acid functionality.

-

Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving stability and crystallinity .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C (chlorination step) | Maximizes Cl substitution |

| Catalyst Loading | 5% Pd-C (hydrogenation) | Reduces side products |

| Solvent | Ethanol/water (9:1) | Enhances solubility |

Characterization relies on NMR spectroscopy (confirming Cl and COOH positions) and HPLC (purity >98%) .

Functional Applications in Research

Pharmaceutical Intermediates

The compound’s rigid scaffold and dual functional groups make it a versatile building block:

-

Neurological agents: Structural analogs inhibit monoamine oxidases (MAOs), showing potential in treating depression and Parkinson’s disease .

-

Antimicrobials: Chlorine substitution enhances activity against Gram-positive bacteria (e.g., Staphylococcus aureus).

Biochemical Probes

-

Neurotransmitter studies: The tetrahydroisoquinoline moiety mimics natural alkaloids, enabling research into dopamine and serotonin receptor interactions .

-

Enzyme inhibition assays: Carboxylic acid group facilitates covalent binding to catalytic sites of proteases.

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in lipid nanoparticles (2025 study) improved bioavailability by 40% in murine models, highlighting its potential in sustained-release formulations.

Green Synthesis Initiatives

Microwave-assisted synthesis (2024) reduced reaction time from 12 hours to 45 minutes, achieving 92% yield with minimal waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume